molecular formula C15H13ClFN3 B3011172 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride CAS No. 2247102-53-8

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride

Cat. No.: B3011172
CAS No.: 2247102-53-8
M. Wt: 289.74
InChI Key: BTFZQGSDLBLXRI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorophenyl group and a phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine typically involves the formation of the pyrazole ring through cyclization reactions. One common method is the reaction of 4-fluoroacetophenone with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit mitogen-activated protein kinase 14, which plays a role in cellular responses to stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3.ClH/c16-12-8-6-11(7-9-12)15-14(17)10-19(18-15)13-4-2-1-3-5-13;/h1-10H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZQGSDLBLXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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